molecular formula C4H3NO3S B2659439 2-Nitrothiophen-3-ol CAS No. 128496-62-8

2-Nitrothiophen-3-ol

Cat. No.: B2659439
CAS No.: 128496-62-8
M. Wt: 145.13
InChI Key: GGYSGQDBBYUOPW-UHFFFAOYSA-N
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Description

2-Nitrothiophen-3-ol is an organic compound with the molecular formula C4H3NO3S and a molecular weight of 145.14 . It is used in the field of research and development .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring with nitro (-NO2) and hydroxyl (-OH) functional groups attached at the 2nd and 3rd positions, respectively .

Scientific Research Applications

Electroactive Molecular Materials

Nitro-functionalized oligothiophenes, including derivatives similar to 2-Nitrothiophen-3-ol, have been studied for their electroactive properties. These compounds exhibit attractive electrochemical characteristics, generating stable species upon both oxidation and reduction. Their behavior as push-pull systems and intense photoinduced charge transfer in the visible region suggest potential applications as n- and p-channel conductors in organic electronic transistors (Casado et al., 2003).

Graphene Oxide Reduction

Oligothiophenes have been used as reductants for graphene oxide (GO) to produce reduced graphene oxide (rGO) with enhanced electrocatalytic activity for oxygen reduction reactions (ORR). This innovative approach highlights the potential of nitrothiophene derivatives in developing metal-free ORR catalysts (Ahmed et al., 2013).

Structural Analysis

The equilibrium structure and internal rotation of nitrothiophene molecules have been explored using gas electron diffraction and quantum chemical calculations. Such studies provide foundational knowledge on the molecular geometry and electronic properties of nitrothiophene derivatives, which are crucial for their application in various scientific domains (Kovtun et al., 2015).

Explosive Sensing

Modified oligothiophenes have shown promising results in detecting nitro-containing explosives. The sensitivity and selectivity of these compounds toward explosives like 2,4,6-trinitrophenol and dinitro-bispicrylamino pyridine suggest their potential as components in fluorescent sensors for security applications (Liu et al., 2013).

Noninnocent Ligand Behavior

The reactivity of o-aminothiophenolates, closely related to nitrothiophene derivatives, demonstrates their noninnocent behavior in coordination chemistry. These findings offer insights into the complex electronic interactions within metal-ligand complexes, potentially guiding the design of advanced materials and catalysts (Herebian et al., 2001).

Properties

IUPAC Name

2-nitrothiophen-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3S/c6-3-1-2-9-4(3)5(7)8/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYSGQDBBYUOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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